3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C22H14BrCl2N3O4 and a molecular weight of 535.185 This compound is known for its unique chemical structure, which includes a bromoanilino group, a dichlorobenzoate group, and a carbohydrazonoyl linkage
Preparation Methods
The synthesis of 3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps and specific reaction conditions. The general synthetic route includes the following steps:
Formation of the bromoanilino intermediate: This step involves the reaction of 4-bromoaniline with an appropriate acylating agent to form the bromoanilino intermediate.
Acetylation: The bromoanilino intermediate is then acetylated using an oxoacetylating agent to form the oxoacetylated product.
Carbohydrazonoyl formation: The oxoacetylated product is reacted with a carbohydrazide derivative to form the carbohydrazonoyl intermediate.
Final coupling: The carbohydrazonoyl intermediate is then coupled with 2,4-dichlorobenzoic acid or its derivative to form the final product.
Chemical Reactions Analysis
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
3-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but lacks the bromo group, which may affect its chemical reactivity and biological activity.
4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound has a similar structure but with a different substitution pattern on the benzoate group, which may influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767332-60-5 |
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Molecular Formula |
C22H14BrCl2N3O4 |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H14BrCl2N3O4/c23-14-4-7-16(8-5-14)27-20(29)21(30)28-26-12-13-2-1-3-17(10-13)32-22(31)18-9-6-15(24)11-19(18)25/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
HPFGTXMLFKESKS-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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